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molecular formula C11H16ClNO B2843237 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 82924-85-4

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2843237
M. Wt: 213.71
InChI Key: HJZZVVJCAXPAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766131

Procedure details

To a stirred solution of 3,4-dihydro-6-methoxy-1-methylisoquinoline hydrochloride (19.2 g, 0.09 m) and NaOH (2.0 g, 0.05 m) in absolute methanol (600 ml) was added NaBH4 (14.0 g, 0.37 m) and the mixture was stirred for 2 hours. Another 4 g (0.11 m) of NaBH4 was added, and after 4 hours the reaction was added slowly to 150 ml of 20% aq HCl. The mixture was brought to gentle reflux for 2 hours and then the reaction was filtered, and the filtrate was concentrated on a rotating evaporator. The residue was added to 400 ml water and basified with 20% NaOH to a pH of 11-12. The mixture was extracted with methylene chloride (3×200 ml), dried over MgSO4, then concentrated to an oil (21 g). The oil was dissolved in ether (1 liter), and the solution was acidified with HCl gas. The resultant solid was filtered off and dried, giving 15.6 g of 1,2,3,4-tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride, m.p. 218°-219°. (Yield 73%)
Name
3,4-dihydro-6-methoxy-1-methylisoquinoline hydrochloride
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10]([CH3:14])=[N:9][CH2:8][CH2:7]2.[OH-].[Na+].[BH4-].[Na+].Cl>CO>[ClH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH:10]([CH3:14])[NH:9][CH2:8][CH2:7]2 |f:0.1,2.3,4.5,8.9|

Inputs

Step One
Name
3,4-dihydro-6-methoxy-1-methylisoquinoline hydrochloride
Quantity
19.2 g
Type
reactant
Smiles
Cl.COC=1C=C2CCN=C(C2=CC1)C
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotating evaporator
ADDITION
Type
ADDITION
Details
The residue was added to 400 ml water and basified with 20% NaOH to a pH of 11-12
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (21 g)
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in ether (1 liter)
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.COC=1C=C2CCNC(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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